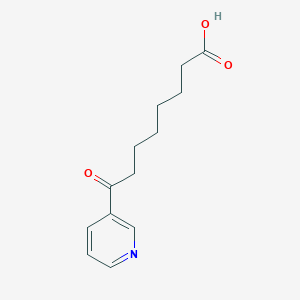

8-Oxo-8-(pyridin-3-yl)octanoic acid

Description

Contextualization within Pyridine (B92270) and Octanoic Acid Chemistry

The structure of 8-Oxo-8-(pyridin-3-yl)octanoic acid is a clear amalgamation of its two parent moieties. Pyridine, a heterocyclic aromatic compound, is a fundamental building block in a plethora of pharmaceuticals, agrochemicals, and functional materials. Its derivatives are known for a wide range of biological activities. Octanoic acid, a saturated fatty acid, and its derivatives are integral to various biological processes and are utilized in the synthesis of esters, amides, and other lipidic structures. youtube.com The combination of a pyridin-3-yl ketone with an octanoic acid backbone suggests a molecule with potential for diverse chemical modifications and biological interactions.

Significance in Organic Synthesis Research

The synthesis of pyridyl ketones, such as the core of this compound, presents unique challenges and opportunities in organic synthesis. Direct Friedel-Crafts acylation of pyridine is generally difficult due to the deactivation of the ring by the nitrogen atom. youtube.comnih.gov Therefore, synthetic chemists have developed alternative strategies to create such structures. These methods often involve the use of pre-functionalized pyridine derivatives or the construction of the pyridine ring itself.

Plausible synthetic routes to this compound could involve:

The reaction of a nicotinoyl halide (such as nicotinoyl chloride) with a suitable organometallic reagent derived from an octanoic acid derivative. prepchem.comprepchem.comgoogle.commdpi.com

The coupling of a 3-lithiated pyridine with a derivative of octanedioic acid.

The oxidation of a corresponding secondary alcohol, which in turn could be prepared from a Grignard reaction between a 3-pyridyl Grignard reagent and a suitable aldehyde derived from octanoic acid.

The development of efficient and selective methods for the synthesis of such bifunctional molecules is an active area of research, as it provides access to novel chemical entities for further investigation.

Overview of Current Research Domains

While direct research on this compound is not extensively documented in publicly available literature, the study of closely related compounds provides insight into its potential areas of application. A notable analogue, N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide (CHEMBL98911), has been identified and catalogued in chemical databases. ontosight.ai This N-hydroxy amide derivative suggests that the this compound scaffold is of interest in medicinal chemistry.

Compounds with similar structural motifs have been explored for their potential as:

Enzyme inhibitors: The presence of both a chelating keto-amide/acid function and a pyridine ring could enable interaction with the active sites of metalloenzymes.

Modulators of cellular pathways: The bifunctional nature of the molecule allows for potential interactions with multiple biological targets.

Anti-inflammatory, anticancer, or antimicrobial agents: These are common therapeutic areas for novel heterocyclic compounds. ontosight.ai

The carboxylic acid moiety of this compound offers a handle for further chemical derivatization, such as the formation of esters, amides, and other conjugates, which could be used to fine-tune its physicochemical properties and biological activity. The investigation of this compound and its derivatives could therefore lead to the discovery of new therapeutic agents or molecular probes.

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

8-oxo-8-pyridin-3-yloctanoic acid |

InChI |

InChI=1S/C13H17NO3/c15-12(11-6-5-9-14-10-11)7-3-1-2-4-8-13(16)17/h5-6,9-10H,1-4,7-8H2,(H,16,17) |

InChI Key |

LTINGCSDSVQJFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCCCCC(=O)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 8 Oxo 8 Pyridin 3 Yl Octanoic Acid

Functional Group Reactivity at the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical transformations.

Reduction Pathways to Hydroxyl Derivatives

The ketone moiety of 8-Oxo-8-(pyridin-3-yl)octanoic acid can be readily reduced to the corresponding secondary alcohol, 8-hydroxy-8-(pyridin-3-yl)octanoic acid. This transformation can be achieved using a range of reducing agents.

For a selective reduction of the ketone in the presence of the carboxylic acid, sodium borohydride (B1222165) (NaBH₄) is a suitable reagent. masterorganicchemistry.comtandfonline.comchemguide.co.ukacs.orgorganic-chemistry.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. Given that NaBH₄ is generally not strong enough to reduce a carboxylic acid, this method offers excellent chemoselectivity.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the carboxylic acid, leading to the formation of 8-(pyridin-3-yl)octane-1,8-diol. Therefore, for the specific synthesis of the hydroxyl derivative, milder and more selective reagents are preferred.

Table 1: Predicted Conditions for the Reduction of the Ketone Moiety

| Reagent | Solvent | Expected Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 8-hydroxy-8-(pyridin-3-yl)octanoic acid | Chemoselective for the ketone. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 8-(pyridin-3-yl)octane-1,8-diol | Reduces both ketone and carboxylic acid. |

Oxidation Reactions of the Keto Group

The oxidation of the ketone in this compound is a more complex transformation. Ketones are generally resistant to oxidation under mild conditions. acs.orgscripps.edu However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur.

A synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. jk-sci.comwikipedia.orgorganic-chemistry.orgorganicchemistrytutor.compearson.com This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, two possible ester products could be formed, depending on which group attached to the carbonyl carbon migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For this compound, the competition would be between the pyridin-3-yl group and the heptanoic acid chain. Based on general migratory trends, the pyridin-3-yl group would be expected to migrate, leading to the formation of 3-pyridyl 7-carboxyheptanoate.

Table 2: Predicted Outcome of Baeyer-Villiger Oxidation

| Reagent | Solvent | Predicted Major Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 3-pyridyl 7-carboxyheptanoate |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety provides another handle for diverse chemical modifications, primarily through reactions at the carbonyl carbon.

Esterification and Amide Formation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides.

Esterification can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, reaction with methanol would yield methyl 8-oxo-8-(pyridin-3-yl)octanoate. The use of an excess of the alcohol can drive the equilibrium towards the ester product.

Amide formation can be accomplished by first activating the carboxylic acid, followed by reaction with an amine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The subsequent addition of a primary or secondary amine would lead to the formation of the corresponding N-substituted 8-oxo-8-(pyridin-3-yl)octanamide. For instance, reaction with ammonia (B1221849) would yield 8-oxo-8-(pyridin-3-yl)octanamide.

Table 3: Predicted Conditions for Esterification and Amide Formation

| Reaction | Reagents | Expected Product Example |

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 8-oxo-8-(pyridin-3-yl)octanoate |

| Amide Formation | 1. SOCl₂ or EDC 2. Ammonia | 8-oxo-8-(pyridin-3-yl)octanamide |

Nucleophilic Substitution Reactions at the Carboxyl Group

As mentioned in the amide formation section, the most common nucleophilic substitution reactions at the carboxyl group proceed via an activation step to convert the hydroxyl group into a better leaving group. The formation of an acyl chloride using reagents like thionyl chloride or oxalyl chloride is a classic example. This highly reactive intermediate can then be readily attacked by a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and even carbanions, to create new carbon-carbon bonds.

Pyridine (B92270) Ring Reactivity and Derivatization

The pyridine ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity. The nitrogen atom also introduces the possibility of reactions at the heteroatom.

Electrophilic aromatic substitution on a pyridine ring is generally more difficult than on benzene (B151609) and typically occurs at the 3-position due to the deactivating effect of the nitrogen atom. chemguide.co.uknih.govresearchgate.netnih.govresearchgate.net However, the presence of the deactivating 3-acyl group would further disfavor electrophilic substitution on the pyridine ring of this compound.

A more feasible derivatization of the pyridine ring in this context is N-alkylation . The lone pair of electrons on the nitrogen atom can act as a nucleophile, reacting with alkyl halides to form N-alkylpyridinium salts. google.comontosight.ai For example, reaction with methyl iodide would yield the N-methyl-3-(8-carboxy-1-oxo-octyl)pyridinium iodide. Such pyridinium (B92312) salts can have altered biological activities and physical properties compared to the parent molecule.

Table 4: Predicted Pyridine Ring Derivatization

| Reaction | Reagent | Expected Product Example |

| N-Alkylation | Methyl Iodide | N-methyl-3-(8-carboxy-1-oxo-octyl)pyridinium iodide |

This compound is a molecule rich in chemical reactivity. The distinct properties of its ketone, carboxylic acid, and pyridine functionalities allow for a multitude of selective transformations. While direct experimental data for this specific compound is sparse in the public domain, the predictable nature of its functional groups, based on established organic chemistry principles and analogous structures, provides a solid framework for its potential synthetic utility. Further research to explore and document the specific reaction conditions and outcomes for this compound would be a valuable contribution to the field of synthetic and medicinal chemistry.

Electrophilic Aromatic Substitution Studies on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene due to the high electronegativity of the nitrogen atom. This characteristic makes electrophilic aromatic substitution (EAS) reactions on pyridine significantly more challenging, requiring harsh reaction conditions. quimicaorganica.orgquora.com The presence of the 8-oxooctanoyl group at the C3 position further deactivates the ring towards electrophilic attack. This deactivation stems from the electron-withdrawing nature of the ketone's carbonyl group.

Electrophilic attack on the pyridine ring, when it does occur, is directed to the C3 (or C5) position. quora.com Attack at the C2, C4, or C6 positions would result in a resonance-stabilized intermediate where one of the canonical forms places a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.com For this compound, the C3 position is already substituted, so any further electrophilic substitution would be predicted to occur at the C5 position, which is the other meta position relative to the nitrogen.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Outcome | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Very low to no yield of 5-nitro product | Severe deactivation by both the pyridine nitrogen and the C3-acyl group. Harsh conditions may lead to N-oxidation or degradation. quora.comrsc.org |

| Sulfonation | Fuming H₂SO₄ | Low yield of 5-sulfonic acid product | Requires very high temperatures; deactivation is a major barrier. quimicaorganica.org |

| Halogenation | Br₂ / FeBr₃ | Extremely low reactivity | The pyridine ring is highly resistant to Friedel-Crafts type halogenation. quimicaorganica.org |

| Friedel-Crafts | RCOCl / AlCl₃ | No reaction | The Lewis acid catalyst (e.g., AlCl₃) coordinates with the basic nitrogen atom, adding a formal positive charge and causing extreme deactivation of the ring. quimicaorganica.org |

Activation of the pyridine ring towards electrophilic substitution can be achieved by conversion to the corresponding pyridine-N-oxide, which is discussed in section 3.3.3. youtube.com

Nucleophilic Aromatic Substitution Reactions on Halopyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a viable and common method for the synthesis of substituted pyridines, particularly for derivatives that are difficult to obtain through electrophilic substitution. This pathway is relevant to the synthesis of this compound, which can be envisioned as being prepared from a 3-halopyridine precursor.

The general mechanism involves the attack of a nucleophile at a carbon atom bearing a leaving group (typically a halogen). The pyridine nitrogen atom helps to stabilize the negative charge of the resulting Meisenheimer-type intermediate, especially when the attack is at the C2 or C4 positions. nih.gov For 3-substituted pyridines, while activation is less pronounced than for 2- or 4-substituted isomers, the reactions can still proceed, often requiring specific conditions. nih.govnih.gov

A plausible synthetic route to this compound could involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with a suitable carbon nucleophile derived from an octanoic acid derivative. For instance, a Grignard or organolithium reagent formed from a protected 8-halo-octanoic acid ester could be coupled with 3-cyanopyridine, or an acyl-type substitution could be performed.

N-Oxidation and N-Alkylation Pathways

The lone pair of electrons on the nitrogen atom of the pyridine ring is available for reactions with electrophiles, leading to N-oxidation and N-alkylation products.

N-Oxidation: The oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a common transformation, typically achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgwikipedia.org The resulting N-oxide of this compound would be 8-(1-oxido-pyridin-1-ium-3-yl)-8-oxooctanoic acid. The N-O bond in pyridine-N-oxides introduces significant changes in reactivity. The oxygen atom can donate electron density back into the ring, making the C2 and C4 positions more susceptible to electrophilic attack. youtube.comscripps.edu This activation provides a strategic advantage, allowing for substitutions that are otherwise difficult on the parent pyridine. wikipedia.org

N-Alkylation: The pyridine nitrogen can act as a nucleophile, reacting with alkylating agents such as alkyl halides to form quaternary pyridinium salts. acs.org The reaction of this compound with an alkyl halide (e.g., methyl iodide) would yield a 3-(7-carboxyheptanoyl)-1-alkylpyridin-1-ium salt. The formation of these pyridinium salts alters the electronic properties of the molecule, making the pyridine ring highly electron-deficient and more susceptible to nucleophilic attack. nih.gov

Intramolecular Cyclization and Rearrangement Studies

The bifunctional nature of this compound, possessing a terminal carboxylic acid and a ketone separated by a flexible alkyl chain, allows for the possibility of intramolecular cyclization reactions.

One potential pathway is an intramolecular condensation to form a cyclic lactone or related bicyclic structure. Under acidic conditions, the carboxylic acid could be protonated, followed by nucleophilic attack from the ketone's enol form, or conversely, the ketone could be protonated, followed by attack from the carboxylate. For example, similar to the cyclization of delta-hydroxy acids to form delta-lactones, the functional groups in this compound could potentially react to form a macrocyclic or bicyclic system, though this would likely require specific catalytic conditions. youtube.com

Rearrangement reactions involving the pyridine ring are also conceivable. For instance, in related heteroaromatic systems, rearrangements have been observed following condensation reactions, leading to the formation of different heterocyclic cores. rsc.orgacs.org While no specific intramolecular cyclization or rearrangement studies on this compound have been reported, its structure suggests that such transformations could be explored as pathways to novel fused heterocyclic systems.

Structural Elucidation and Advanced Analytical Characterization

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Raman Spectroscopy

Key expected Raman shifts would include:

Pyridine (B92270) Ring Vibrations: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The ring stretching modes (ν(C=C) and ν(C=N)) are expected in the 1400-1600 cm⁻¹ region.

Alkyl Chain Vibrations: C-H stretching vibrations of the methylene (B1212753) groups in the octanoic acid chain would be prominent in the 2800-3000 cm⁻¹ range. CH₂ bending and twisting modes would appear in the 1400-1500 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively.

Carbonyl Stretching: The C=O stretching vibration of the ketone is a strong and characteristic Raman band, typically observed between 1680 and 1720 cm⁻¹. The C=O stretch of the carboxylic acid would also be present in this region, often appearing as a broad band.

Carboxylic Acid Vibrations: The O-H stretching of the carboxylic acid dimer can be observed as a broad band around 2500-3300 cm⁻¹. The C-O stretching and O-H bending modes would be found in the 1200-1450 cm⁻¹ region.

For analogous compounds like 8-oxo-deoxyguanosine, ultraviolet resonance Raman (UVRR) spectroscopy has been shown to be a sensitive technique for detecting the 8-oxo modification. nih.gov This suggests that UVRR could be a valuable tool for the selective analysis of the pyridinyl ketone moiety in 8-Oxo-8-(pyridin-3-yl)octanoic acid. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of this compound is C₁₃H₁₇NO₃.

The theoretical exact mass can be calculated as follows:

13 x (atomic mass of C) = 13 x 12.00000 = 156.00000

17 x (atomic mass of H) = 17 x 1.00783 = 17.13311

1 x (atomic mass of N) = 1 x 14.00307 = 14.00307

3 x (atomic mass of O) = 3 x 15.99491 = 47.98473

Theoretical Exact Mass = 235.12084 Da

An experimentally determined HRMS value that closely matches this theoretical mass would confirm the elemental composition of the compound. For comparison, the molecular weight of a related compound, 8-(hydroxyamino)-8-oxooctanoic acid, is 189.21 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern, which provides valuable structural information. For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. Collision-induced dissociation (CID) would then lead to fragmentation at the most labile bonds.

Predicted fragmentation patterns would likely involve:

Alpha-cleavage adjacent to the ketone, leading to the loss of the alkyl carboxylic acid chain and the formation of a stable pyridinoyl cation.

Cleavage of the C-C bonds within the octanoic acid chain, resulting in a series of fragment ions separated by 14 Da (the mass of a CH₂ group).

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon monoxide (CO) from the ketone.

The fragmentation of similar compounds, such as regioisomers of octanoic acid-containing triacylglycerols, has been studied by tandem mass spectrometry, providing insights into the fragmentation behavior of the octanoic acid moiety. ucdavis.edu In the analysis of 8-oxoguanine, a characteristic fragmentation involves the loss of the sugar moiety. nih.gov Similarly, for this compound, the cleavage between the carbonyl group and the alkyl chain would be a primary fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present: the pyridine ring and the carbonyl group.

Pyridine Ring: The pyridine ring exhibits π → π* transitions, typically with strong absorption bands below 270 nm.

Carbonyl Group: The ketone possesses a weak n → π* transition at longer wavelengths, usually in the range of 270-300 nm, and a strong π → π* transition at shorter wavelengths.

The conjugation of the carbonyl group with the pyridine ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the molar absorptivity. The carboxylic acid group itself is a weak chromophore. The UV absorbance of a related compound, 8-oxoGuanosine, is used to check its concentration in solution. nih.gov The molar absorption coefficient for plastochromanol-8, another complex lipid, has been established for its quantification. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are indispensable for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a primary method for analyzing the purity of this compound. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation would be based on the compound's polarity. HPLC has been extensively used for the analysis of similar compounds, including various fatty acids and 8-oxoguanine derivatives. nih.govresearchgate.netjasco-global.com The use of a diode array detector (DAD) or a mass spectrometer (LC-MS) would allow for both quantification and structural confirmation.

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would typically need to be derivatized to a more volatile ester form (e.g., a methyl or silyl (B83357) ester). A polar capillary column would be suitable for separating the derivatized compound. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful tool for quantitative analysis and structural elucidation of fatty acids and related compounds. nih.gov

The choice between HPLC and GC would depend on the specific analytical requirements, such as the need for derivatization and the desired sensitivity. Both techniques are crucial for ensuring the purity of the compound for further research and for isolating it from reaction mixtures.

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin-Layer Chromatography (TLC) analysis of the chemical compound This compound .

Extensive searches were conducted to locate studies on the structural elucidation and advanced analytical characterization of this specific compound. However, these searches did not yield any relevant results containing the required detailed research findings or data that would be necessary to construct the requested professional and authoritative article. The existing scientific literature does not appear to contain specific applications of GC-MS, LC-MS, or TLC for the analysis of this compound.

Therefore, it is not possible to generate the article as per the provided outline and content requirements due to the absence of foundational research on this particular compound's analytical characterization using the specified techniques.

Computational and Theoretical Investigations of 8 Oxo 8 Pyridin 3 Yl Octanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for predicting the behavior of molecules by solving the Schrödinger equation. numberanalytics.com These methods, which include Density Functional Theory (DFT) and ab initio techniques, are used to determine molecular geometries, energies, and a host of electronic properties that govern the reactivity of 8-oxo-8-(pyridin-3-yl)octanoic acid. numberanalytics.com

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. ijcce.ac.ir It offers a balance between accuracy and computational cost, making it suitable for a molecule of this size. DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the most stable arrangement of atoms.

For this compound, DFT studies, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can reveal key details about its ground state. ijcce.ac.ir Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. researchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis helps in understanding charge delocalization and hyperconjugative interactions within the molecule. ijcce.ac.ir

Below is an illustrative table of ground state properties for an intramolecularly hydrogen-bonded conformer of this compound, as would be predicted by a typical DFT calculation.

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| C=O (keto) | 1.22 Å | Length of the carbonyl bond in the keto group. |

| C=O (acid) | 1.21 Å | Length of the carbonyl bond in the carboxylic acid. |

| O-H (acid) | 0.98 Å | Length of the hydroxyl bond in the carboxylic acid. |

| C-C (aliphatic) | 1.53 - 1.54 Å | Average length of single bonds in the octanoic chain. |

| Bond Angles | ||

| C-CO-C (keto) | 119.5° | Angle around the keto carbonyl carbon. |

| O=C-OH (acid) | 123.0° | Angle within the carboxylic acid group. |

| Electronic Properties | ||

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of molecular stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab initio calculations, which are based on first principles without empirical parameters, provide a higher level of theoretical accuracy. numberanalytics.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain more precise energies and properties, often serving as benchmarks for DFT results. acs.org For carboxylic acids, ab initio methods have been successfully used to compute geometries and energies with high precision. acs.orgacs.org These calculations are computationally more demanding but are invaluable for situations where high accuracy is critical, such as in determining subtle differences in the energies of various conformers or calculating precise pKa values. researchoutreach.orgresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of stable conformations, molecular modeling and dynamics (MD) simulations offer a view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational dynamics, solvent interactions, and thermodynamic properties. acs.orgresearchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent molecules (e.g., water) and running the simulation for tens to hundreds of nanoseconds. Analysis of the resulting trajectory can reveal:

Conformational Flexibility: Root Mean Square Fluctuation (RMSF) plots show the mobility of different parts of the molecule, identifying the most flexible and rigid regions.

Structural Stability: Root Mean Square Deviation (RMSD) plots track how the molecule's structure changes over time relative to its initial conformation, indicating whether it remains in a stable state.

Solvation Structure: Radial Distribution Functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms (like the keto oxygen or pyridine (B92270) nitrogen), revealing details of the solvation shell.

Below is a table of typical parameters used for an MD simulation of this compound.

| Parameter | Value / Description | Purpose |

| Force Field | AMBER / GAFF | A set of parameters that defines the potential energy of the system. |

| Solvent Model | TIP3P Water | An explicit model for water molecules in the simulation box. |

| System Size | ~5000 atoms | Includes the solute and surrounding solvent molecules. |

| Simulation Time | 200 ns | The duration of the simulation to ensure adequate sampling of molecular motion. |

| Temperature | 300 K | Simulation is run at a constant, physiologically relevant temperature. |

| Pressure | 1 atm | Simulation is run at constant pressure. |

Note: This table provides an example of a typical MD simulation setup.

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical models are instrumental in predicting the spectroscopic parameters of this compound, offering a way to interpret experimental spectra or to predict them where they are unavailable. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed for these purposes.

Computational studies on molecules with similar functional groups, such as 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, have demonstrated the utility of methods like Kohn-Sham density functional theory (B3LYP/6-311G**) and coupled cluster theory (CCSD/6-31G*) in producing energy-optimized structures and vibrational normal modes. researchgate.net For this compound, similar computational approaches would be used to calculate its vibrational frequencies. These calculations would help in assigning the peaks observed in an experimental infrared (IR) or Raman spectrum to specific molecular vibrations, such as the stretching of the C=O (keto and carboxylic acid), C-N (pyridine), and O-H bonds. For example, a computational study on a related furanium compound predicted a C5–O1 stretching coordinate in the range of 1546 to 1596 cm⁻¹. researchgate.net A similar analysis for this compound would provide a detailed understanding of its vibrational modes.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using computational models. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. These theoretical predictions are invaluable for confirming the structure of the synthesized compound and for assigning the resonances in complex spectra.

To illustrate the type of data that would be generated, the following table provides a hypothetical representation of predicted vibrational frequencies for key functional groups in this compound, based on typical ranges observed for similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O (Ketone) | Stretching | 1700-1725 |

| C=O (Carboxylic Acid) | Stretching | 1740-1780 |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-N (Pyridine) | Stretching | 1550-1620 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-H (Aromatic) | Stretching | 3000-3100 |

Similarly, a table of predicted ¹³C NMR chemical shifts could be generated to aid in structural elucidation.

| Carbon Atom | Predicted ¹³C NMR Chemical Shift Range (ppm) |

| C=O (Ketone) | 195-215 |

| C=O (Carboxylic Acid) | 170-185 |

| Pyridine C-3 | 145-155 |

| Pyridine C-2, C-6 | 148-152 |

| Pyridine C-4, C-5 | 123-138 |

| CH₂ adjacent to ketone | 35-45 |

| CH₂ adjacent to COOH | 30-40 |

| Other aliphatic CH₂ | 20-35 |

Analysis of Intermolecular Interaction Energies and Non-Covalent Forces

The way molecules of this compound interact with each other in the solid state is governed by a network of intermolecular, non-covalent forces. These interactions are crucial for determining the crystal packing, melting point, and solubility of the compound. Computational methods are essential for quantifying the strength and nature of these forces.

The presence of a carboxylic acid group and a pyridine ring in this compound suggests that hydrogen bonding will be a dominant intermolecular interaction. The acidic proton of the carboxylic acid can form a strong hydrogen bond with the nitrogen atom of the pyridine ring of a neighboring molecule (O-H···N). Additionally, the carbonyl oxygen of the carboxylic acid and the ketone can act as hydrogen bond acceptors.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the regions of close contact between neighboring molecules and can decompose these contacts into different types, such as H···H, O···H, and C···H interactions. For instance, in the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, a related compound, Hirshfeld analysis revealed that the most significant contacts are H···H, O···H/H···O, N···H/H···N, and C···H/H···C interactions. nih.gov A similar analysis for this compound would likely show a predominance of O···H and N···H contacts due to hydrogen bonding.

The Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical approach that can be used to characterize non-covalent interactions. mdpi.com By analyzing the electron density distribution, QTAIM can identify bond critical points (BCPs) between atoms of interacting molecules, and the properties of these BCPs can be used to determine the strength and nature of the interaction (e.g., strong, moderate, or weak hydrogen bonds).

The energies of these intermolecular interactions can be calculated using high-level ab initio methods. These calculations provide a quantitative measure of the stability that these interactions impart to the crystal structure. For example, the interaction energy of a hydrogen bond can be calculated by comparing the energy of the hydrogen-bonded dimer to the sum of the energies of the individual monomers. A breakdown of the expected intermolecular interactions and their estimated energies for this compound is presented in the table below.

| Type of Interaction | Donor | Acceptor | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | O-H (Carboxylic Acid) | N (Pyridine) | -5 to -8 |

| Hydrogen Bond | C-H (Aliphatic/Aromatic) | O=C (Ketone/Carboxylic Acid) | -1 to -3 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | -2 to -5 |

| van der Waals | Various | Various | -0.5 to -2 |

It is important to note that the actual crystal packing and the resulting network of intermolecular interactions can be complex, and computational studies provide an indispensable tool for unraveling these intricacies.

No Publicly Available Research Found on the Biological Activities of this compound

Following a comprehensive review of publicly accessible scientific literature, no specific research data was identified regarding the biological activities of the chemical compound This compound . The requested article, which was to be structured around the compound's antimicrobial properties, enzyme inhibition, and receptor modulation, cannot be generated due to the absence of published studies on these aspects of this particular molecule.

Extensive searches were conducted to locate in vitro studies on the antibacterial and antifungal activities of this compound, as well as biochemical assays investigating its potential inhibitory effects on enzymes, including those involved in fatty acid biosynthesis. Furthermore, inquiries were made to find data on its interaction with and modulation of biological receptors in isolated systems or cellular models.

Despite these efforts, the scientific literature does not appear to contain specific experimental results for this compound corresponding to the outlined sections:

Biological Activities and Mechanistic Research in Experimental Models

Receptor Interaction and Modulation in Isolated Systems and Cellular Models:Information regarding its ability to interact with or modulate any biological receptors is not present in the reviewed literature.

It is important to note that while research exists for structurally related compounds, such as other oxo-octanoic acid derivatives, these findings are not directly applicable to 8-Oxo-8-(pyridin-3-yl)octanoic acid due to the unique chemical structure conferred by the pyridin-3-yl group. The biological activities of a chemical compound are highly specific to its structure, and extrapolation of data from different molecules would be scientifically inaccurate.

Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline for This compound is not possible at this time.

Muscarinic Receptor Interactions

Muscarinic receptors, a class of G protein-coupled receptors, are widely distributed throughout the central and peripheral nervous systems and are involved in modulating various physiological processes. mdpi.com They are activated by the neurotransmitter acetylcholine (B1216132) and are targets for a wide range of drugs. mdpi.com Despite the presence of a pyridine (B92270) ring, a common moiety in neurologically active compounds, a review of the available scientific literature did not yield specific studies detailing the direct interaction of this compound with any subtype of the muscarinic acetylcholine receptor family. Further research is required to determine if this compound possesses any agonist or antagonist activity at these receptors.

Other Receptor Binding and Activation/Inhibition Studies

Comprehensive searches of scientific databases for binding assays and functional studies did not reveal any data on the interaction of this compound with other receptor types. The pharmacodynamic profile of this compound, beyond the metabolic influences of its core octanoic acid structure, remains uncharacterized in the public domain literature.

Influence on Cellular Metabolic Pathways in Research Models

Interactions with Amino Acid Metabolism

Direct research on the effect of this compound on amino acid metabolism is not available. However, studies on its structural analogue, octanoic acid (C8), provide insight into potential metabolic roles. In U87MG glioblastoma cells, the metabolism of octanoic acid was shown to intersect with amino acid pathways. researchgate.netnih.gov Specifically, its metabolism influenced pathways related to glutamine and glutamate, which are crucial for cancer cell bioenergetics. researchgate.net In cancer cells, glutamine can be converted to α-ketoglutarate, which can then enter the citric acid cycle to generate citrate, a precursor for lipid synthesis. researchgate.net The addition of octanoic acid to these cells was found to affect the citric acid cycle and glutamine/glutamate metabolism. researchgate.netnih.gov

Table 1: Metabolic Pathways Influenced by Octanoic Acid (C8) in U87MG Glioblastoma Cells

| Pathway | Observed Effect | Reference |

|---|---|---|

| Citric Acid Cycle | Influenced by C8 addition | researchgate.netnih.gov |

| Glutamine/Glutamate Metabolism | Influenced by C8 addition | researchgate.netnih.gov |

| Ketone Body Metabolism | Increased ketone body production | researchgate.netnih.gov |

Modulation of Lipid Synthesis Pathways (referencing octanoic acid analogues)

The role of this compound in lipid synthesis has not been directly investigated. Research on its parent compound, octanoic acid, a medium-chain fatty acid (MCFA), shows distinct effects compared to other MCFAs like decanoic acid (C10). nih.gov In a metabolomics study using U87MG glioblastoma cells, octanoic acid (C8) was found to primarily affect mitochondrial metabolism, leading to an increase in the production of ketone bodies. researchgate.netnih.gov In contrast, it did not stimulate fatty acid synthesis. This is different from decanoic acid (C10), which was shown to promote the synthesis of fatty acids, potentially using glutamine as a primary substrate for this process. researchgate.netnih.gov

The metabolism of octanoic acid is a key part of intermediary fatty acid metabolism. nih.gov It can be produced via the mitochondrial fatty acid synthesis (mtFAS) pathway, where it remains bound to an acyl carrier protein (ACP) as octanoyl-ACP. wikipedia.org The catabolism of fatty acids like octanoic acid occurs through β-oxidation. nih.gov

Table 2: Comparative Effects of Octanoic Acid (C8) and Decanoic Acid (C10) on U87MG Cell Metabolism

| Metabolic Effect | Octanoic Acid (C8) | Decanoic Acid (C10) | Reference |

|---|---|---|---|

| Fatty Acid Synthesis | No stimulation observed | Stimulated | nih.gov |

| Mitochondrial Metabolism | Affected | Less affected | nih.gov |

| Ketone Body Production | Increased | Not the primary effect | researchgate.netnih.gov |

| Primary Substrate for FA Synthesis | N/A | Glutamine suggested | researchgate.net |

Other Reported Biological Activities in Research Models (e.g., anti-inflammatory, anticancer)

There are no direct reports of anti-inflammatory or anticancer activity for this compound in the reviewed literature. However, research on structurally related compounds demonstrates that oxo-fatty acids and pyridine-containing molecules are areas of active investigation for these properties.

A related compound, 8-oxo-9-octadecenoic acid (OOA) , isolated from Undaria peterseniana, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.gov OOA was found to suppress the production of nitric oxide (NO) and proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net Mechanistically, it inhibited the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov

While no specific anticancer data exists for this compound, other molecules with similar functional groups have been studied. For instance, certain 3-oxo derivatives of oleanolic acid have been reported to inhibit the growth of various cancer cell lines and show anti-melanoma activity in vivo. nih.govresearchgate.net Furthermore, novel synthetic pyridine-hydroxamic acid derivatives have been explored as potential antiproliferative agents. nih.gov These findings suggest that the oxo-acid and pyridine motifs can be part of pharmacophores with potential biological activity, though this has not been confirmed for the specific compound .

Mechanistic Elucidation through in vitro and ex vivo Biochemical Assays

Specific mechanistic assays for this compound are not described in the literature. However, the techniques used to study its analogues provide a framework for how its activities could be investigated.

For understanding metabolic influence, gas chromatography-mass spectrometry (GC-MS)-based metabolomics has been effectively used on cell lines like U87MG glioblastoma to trace the metabolic fate of octanoic acid and its impact on endogenous pathways such as the citric acid cycle and amino acid metabolism. nih.gov

For assessing anti-inflammatory activity, as demonstrated with 8-oxo-9-octadecenoic acid, in vitro models using macrophage cell lines (e.g., RAW 264.7) are standard. nih.govnih.gov Assays in these models typically involve stimulating the cells with an inflammatory agent like LPS and then measuring the production of inflammatory mediators such as NO (using the Griess reagent) and cytokines (using ELISA). nih.govresearchgate.net Mechanistic insights are gained through Western blot analysis to quantify the phosphorylation state of key signaling proteins like JNK, ERK, IκB-α, and p50, which are central to the MAPK and NF-κB pathways. nih.govnih.govresearchgate.net

Table 3: Biochemical Assays Used for a Structurally Related Oxo-Fatty Acid (8-oxo-9-octadecenoic acid)

| Assay Type | Purpose | Key Measurements | Cell Model | Reference |

|---|---|---|---|---|

| Griess Assay | Quantify nitric oxide (NO) production | Nitrite concentration | RAW 264.7 macrophages | nih.gov |

| ELISA | Quantify proinflammatory cytokine levels | TNF-α, IL-6 | RAW 264.7 macrophages | researchgate.net |

| Western Blot | Assess signaling pathway activation | Phosphorylation of iNOS, COX-2, JNK, ERK, IκB-α, p50 | RAW 264.7 macrophages | nih.govnih.gov |

Structure Activity Relationship Sar Studies

Impact of Pyridine (B92270) Ring Substitutions on Biological Activity

The pyridine ring is a cornerstone of the molecule's interaction with biological targets, and its substitution pattern significantly modulates activity. The position of the nitrogen atom within the ring and the nature of any substituents are key determinants of inhibitory potency.

Furthermore, the introduction of substituents onto the pyridine ring can dramatically alter biological activity. Studies on potential inhibitors for P450 2A6, the enzyme responsible for nicotine (B1678760) metabolism, have demonstrated that substitutions at the 3-position of the pyridine ring with groups like imidazole (B134444) or propargyl ether lead to the most optimal interactions within the enzyme's active site oaepublish.com. These interactions are considered crucial for the effective binding of the molecules oaepublish.com. In some cases, replacing the pyridine ring with another N-containing heterocycle, such as pyrimidine, has been used as a strategy to reduce undesirable off-target effects, like the inhibition of CYP3A4 acs.org.

The electronic properties of the pyridine ring, which can be tuned by substituents, also play a role. The nitrogen atom makes the ring electron-deficient, influencing its ability to participate in various non-covalent interactions nih.gov. The strategic placement of electron-donating or electron-withdrawing groups can therefore be used to fine-tune the binding affinity of the molecule for its target nih.gov.

Table 1: Impact of Pyridine Ring Isomerism on CYP1B1 Inhibition This table is for illustrative purposes based on data from related compound series.

| Compound Series | Pyridine Moiety | Relative Inhibitory Potency (IC50) |

|---|---|---|

| Series A | Pyridin-3-yl | More Potent |

| Series B | Pyridin-4-yl | Less Potent |

Influence of Octanoic Acid Chain Length and Branching on Activity

The octanoic acid chain is not merely a linker but an active contributor to the molecule's biological profile. Its length, flexibility, and any branching directly impact potency.

Structure-activity relationship studies on a series of 2,4-pyridinedicarboxylic acid (PDCA) derivatives, which also feature a flexible alkyl chain, provide valuable insights. In these studies, systematically increasing the length of a C-3 aminoalkyl chain from a single carbon (methylene) to four carbons (butylene) was found to be detrimental to the compound's inhibitory potency against human aspartate/asparagine-β-hydroxylase (AspH) nih.gov. This suggests that an optimal chain length exists for fitting within the target's binding pocket, and exceeding this length can lead to a loss of activity.

Conversely, the introduction of branching on the alkyl chain was shown to enhance potency. In the same study on 2,4-PDCA derivatives, adding a substituent alpha to the amino group of the alkyl chain increased inhibitory activity nih.gov. The effect was more pronounced for analogs with shorter alkyl chains, indicating a specific and favorable interaction of the branch within a sub-pocket of the enzyme nih.gov. Research on α-ketoacyl peptides has also shown that the stability of the molecule can increase with the length of the alkyl side chains, which may influence the compound's effective concentration and duration of action nih.gov.

Table 2: Effect of Alkyl Chain Length on AspH Inhibitory Potency for Aminoalkyl-PDCA Analogs This table illustrates the principle of chain length influence based on data from a related compound series.

| Compound | Alkyl Chain Length (Number of CH2 units) | AspH IC50 (µM) |

|---|---|---|

| Analog 1 | 1 (Methylene) | ~0.6 |

| Analog 2 | 2 (Ethylene) | >20 |

| Analog 3 | 3 (Propylene) | >20 |

| Analog 4 | 4 (Butylene) | >20 |

Role of the Keto Group in Ligand-Target Interactions

The keto group at the 8-position is a critical functional group that often plays a direct role in anchoring the ligand to its biological target through specific, high-energy interactions.

X-ray crystallography studies of various enzyme inhibitors reveal the importance of keto groups in binding. For instance, in a series of cholesterol 24-hydroxylase (CH24H) inhibitors, a carbonyl group was found to form a crucial hydrogen bonding network with the side chain of an arginine residue (Arg226), an interaction mediated by a water molecule acs.org. The precise positioning of this keto group, influenced by the conformation of the rest of the molecule, was vital for maintaining high potency acs.org.

The chemical reactivity of the keto group also contributes to its significance. In studies of α-ketoacyl peptides, the carbonyl group was found to have a catalytic effect, promoting the hydrolysis of a nearby peptide bond nih.gov. This highlights the electrophilic nature of the keto carbon, making it a prime site for nucleophilic attack by amino acid residues (such as serine or cysteine) in an enzyme's active site. However, the context of the surrounding molecular architecture is paramount. In some cases, such as a C17 keto group in certain steroid-based inhibitors, the group may not form any notable interactions if its orientation within the binding site is not optimal nih.gov.

Importance of the Carboxylic Acid Moiety in Binding Affinity and Specificity

The terminal carboxylic acid of the octanoic acid chain is a key pharmacophoric feature, essential for the binding affinity and specificity of the molecule. Its ability to exist in an ionized state at physiological pH allows it to form powerful ionic interactions, or salt bridges, with positively charged amino acid residues in the target protein.

Conformational Preferences and Their Correlation with Bioactivity in Research Models

The ability of the molecule to adopt a specific conformation to fit optimally into a target's binding site is crucial for its activity. X-ray crystallography studies have provided direct evidence of how inhibitors bind. In one instance, a pyridine-containing steroid was found not in the active site itself, but bound within an access channel, with its conformation dictated by a steric clash with a tryptophan residue nih.gov. This illustrates that even minor changes in shape can prevent a molecule from reaching its intended binding location.

Conversely, some degree of flexibility can be advantageous. Studies on carbapenem (B1253116) antibiotics have shown that a flexible side chain can exist in multiple conformations within the active site of the OXA-24/40 enzyme, which may facilitate the process of hydrolysis nih.gov. The concept of conformational restriction, where the flexibility of a molecule is deliberately reduced (e.g., through cyclization), is a common strategy in drug design to lock the molecule into its "active" conformation, thereby increasing potency and selectivity nih.gov. Computational and biophysical techniques, including NMR, can be used to study the different conformations a molecule can adopt in solution and to correlate these preferred shapes with observed biological activity acs.org.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Complex Derivatives

The synthesis of 8-Oxo-8-(pyridin-3-yl)octanoic acid and its derivatives is a key area for future research. While classical synthetic methods can be employed, there is a significant opportunity to develop more sustainable and efficient routes. One promising approach involves the use of ultrasound-assisted organic synthesis. Sonication has been shown to intensify the synthesis of related compounds, such as the triglycerides of octanoic acid, by significantly reducing reaction times and improving conversion rates under solvent-free conditions. researchgate.net For instance, the application of ultrasound at 240 W power and an 80% duty cycle has been demonstrated to achieve a 99.8% conversion in the synthesis of octanoic acid triglycerides in just 15 minutes, a stark contrast to the 20% conversion seen with conventional methods in the same timeframe. researchgate.net

Furthermore, the development of novel catalytic systems can enhance the efficiency and selectivity of the synthesis. For example, the use of heterogeneous catalysts like Amberlyst-15 has proven effective in the esterification of octanoic acid. researchgate.net Future research could focus on adapting these methods for the large-scale production of this compound and its derivatives, with an emphasis on catalyst reusability and minimizing waste.

Another avenue for exploration is the synthesis of complex derivatives by leveraging the reactivity of the pyridine (B92270) ring and the carboxylic acid moiety. The synthesis of various pyridine derivatives from unsaturated ketones and active methylene (B1212753) compounds offers a template for creating a diverse library of compounds based on the this compound scaffold. nih.gov These methods, which can proceed via Michael addition followed by cyclization, are versatile and can tolerate a range of functional groups. nih.gov

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis and biological interactions of this compound is crucial for its development. Advanced spectroscopic techniques can provide real-time insights into these processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for the analysis of oxo-compounds. This technique has been successfully used for the sensitive and specific quantification of structurally related molecules like 8-oxo-7,8-dihydro-2'-deoxyguanosine in biological samples. nih.gov

The application of LC-MS/MS to study the synthesis of this compound could involve monitoring the reaction progress, identifying intermediates, and quantifying product formation in real-time. For biological studies, this technique can be used to track the metabolism of the compound and identify its interaction partners in complex biological matrices. The established methods for extracting and analyzing other oxo-compounds, which involve solid-phase extraction followed by LC-MS/MS analysis, can be adapted for this purpose. nih.gov

Integrated Computational and Experimental Approaches for Rational Design of Chemical Probes

The rational design of chemical probes based on the this compound scaffold can be significantly enhanced by integrating computational and experimental approaches. Computational modeling can be used to predict the binding of derivatives to specific biological targets, guiding the synthesis of compounds with improved potency and selectivity. This approach has been successfully employed in the design of inhibitors for various enzymes.

For example, the design of imidazo[1,2-a]pyridine (B132010) derivatives as PI3Kα inhibitors involved computational docking studies to understand the binding modes of the compounds in the enzyme's active site. nih.gov A similar strategy could be applied to this compound and its derivatives to identify potential protein targets and to design modifications that enhance binding affinity. The integration of experimental data from binding assays and structural biology with computational predictions can create a powerful feedback loop for the rapid optimization of chemical probes.

Exploration of New Biological Targets and Pathways in Diverse Research Models

A closely related derivative, N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide (CHEMBL98911), has been investigated for its potential as an enzyme inhibitor and a modulator of cellular pathways. ontosight.ai This suggests that this compound itself may possess interesting biological activities. The presence of the pyridin-3-yl ketone moiety and the carboxylic acid functionality makes it a candidate for interacting with a variety of biological targets.

Future research should focus on screening this compound and a library of its derivatives against a panel of enzymes and cellular assays to identify novel biological activities. Areas of particular interest could include anti-inflammatory, anticancer, or antimicrobial properties, as suggested by studies on similar compounds. ontosight.ai The use of diverse research models, including cell cultures and animal models, will be essential to elucidate the biological effects and potential therapeutic applications of this compound.

| Derivative | ChEMBL ID | Investigated For | Potential Applications |

| N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide | CHEMBL98911 | Enzyme inhibition, modulation of cellular pathways | Anti-inflammatory, anticancer, antimicrobial |

Design of Targeted Chemical Probes and Biological Tools for Mechanistic Investigations

The scaffold of this compound is well-suited for the design of targeted chemical probes and biological tools to investigate cellular processes. By incorporating reporter groups such as fluorophores, this molecule can be transformed into a tool for imaging and tracking biological events in real-time.

The synthesis of unnatural α-amino acids with fluorescent side chains provides a blueprint for how such probes can be developed. nih.govacs.org For example, a fluorescent analog of this compound could be synthesized by attaching a fluorophore to the carbon chain or by modifying the pyridine ring. These probes could then be used to study the compound's uptake, subcellular localization, and interactions with specific proteins within living cells. The development of such tools would be invaluable for elucidating the mechanism of action of this compound and for identifying its molecular targets.

Q & A

Basic: What are the standard synthetic protocols for 8-oxo-8-(pyridin-3-yl)octanoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via condensation of pyridin-3-yl aldehyde derivatives with activated octanoic acid esters. Key reagents include ethyl 8-oxooctanoate and oxidizing agents like KMnO₄ or CrO₃ under anhydrous conditions (e.g., DMF or THF). Base catalysts (e.g., NaH) are critical for deprotonation and nucleophilic attack . Yield optimization requires precise stoichiometric ratios (1:1.2 aldehyde:ester) and inert atmospheres to prevent side reactions like over-oxidation.

Advanced: How can reaction conditions be systematically optimized for scale-up synthesis?

Methodological Answer:

Multi-step protocols involve:

Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in pyridine coupling.

Solvent systems : Polar aprotic solvents (DMF, THF) enhance solubility, while microwave-assisted synthesis reduces reaction time by 30–40% .

Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves ester intermediates. Validate purity via HPLC (C18 column, 220 nm detection) .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

Standard assays include:

- Cytotoxicity screening : MCF-7 breast cancer cells (IC₅₀ determination via MTT assay, 48–72 hr exposure) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes).

Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to minimize variability.

Advanced: How do substituent variations on the pyridine ring impact structure-activity relationships (SAR)?

Methodological Answer:

- Electron-withdrawing groups (e.g., -F, -CF₃ at C2/C6) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but reduce solubility.

- Electron-donating groups (e.g., -OCH₃ at C3) improve solubility but may sterically hinder target engagement.

Validate via molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to quantify binding ΔG .

Basic: Which analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Retention time comparison against synthetic standards (≥95% purity threshold).

- TLC : Silica plates with UV visualization for reaction monitoring .

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm carbonyl (δ 170–210 ppm) and pyridine proton signals (δ 7.5–8.5 ppm) .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., keto-enol tautomerism) causing split signals.

- 2D-COSY/HSQC : Assign overlapping proton environments (e.g., pyridine vs. aliphatic protons) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbonyl resonance origins.

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (GROMACS, 100 ns trajectories) with explicit solvent models.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Map electronic interactions at active sites (e.g., hydrogen bonding with kinase Asp86) .

- ADMET prediction : Use SwissADME to assess permeability (LogP) and cytochrome P450 inhibition risks.

Advanced: How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) from conflicting studies.

- Dose-response normalization : Recalculate IC₅₀ values using Hill equation curve-fitting to standardize metrics .

- Orthogonal assays : Validate cytotoxicity via apoptosis markers (Annexin V/PI flow cytometry) alongside MTT.

Advanced: What theoretical frameworks guide experimental design for mechanistic studies?

Methodological Answer:

- Hypothesis-driven design : Link studies to enzyme inhibition hypotheses (e.g., competitive vs. allosteric) derived from structural analogs.

- Systems biology models : Integrate transcriptomics (RNA-seq) to identify off-target pathways .

- Negative controls : Use scrambled siRNA or catalytically dead mutants to confirm target specificity.

Advanced: What strategies enable the synthesis of novel derivatives with enhanced bioactivity?

Methodological Answer:

- Bioisosteric replacement : Substitute pyridine with 1,3,4-thiadiazole to modulate π-π stacking interactions.

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability (hydrolysis in vivo restores activity).

- Combinatorial libraries : Employ Ugi-4CR reactions to generate diverse analogs for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.